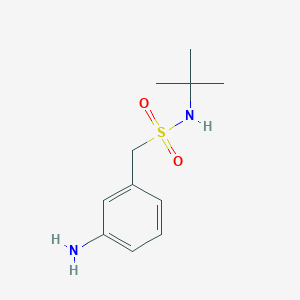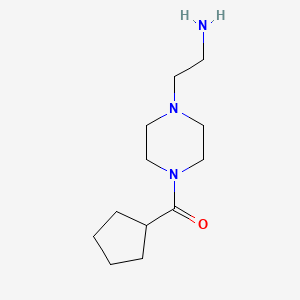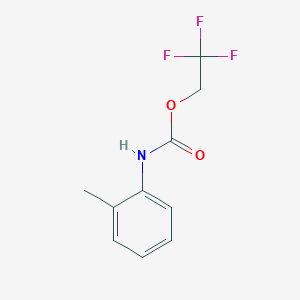
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate
説明
2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is a chemical compound with the CAS Number: 1087788-64-4 . It has a molecular weight of 233.19 .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-methylphenylcarbamate . The InChI code is 1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
High-Performance Liquid Chromatography (HPLC)
A study by Krause (1979) detailed a high-performance liquid chromatographic technique for the determination of carbamate insecticides. This method, which involves post-column fluorometric labeling, is notable for its high resolution, sensitivity, and selectivity, allowing for the detection of carbamates at nanogram and sub-nanogram levels. Such an approach could potentially be adapted for analyzing compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, especially in environmental monitoring and pesticide residue analysis (R. T. Krause, 1979).
Fluorescent Materials and Sensors
Research into fluorescent materials for explosive detection highlighted the use of novel fluorescent polymers, demonstrating high sensitivity to compounds like TNT and DNT. Although not directly related to 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, the principles of fluorescence quenching and the strong electron donating abilities of such polymers could inform the design of sensors or materials for detecting or interacting with various carbamates or related chemicals (Heran Nie et al., 2011).
Synthesis and Material Applications
A method for synthesizing carbazoles through visible light photoredox catalysis was developed by Sungkyu Choi et al. (2015). This process involves the intramolecular C–H bond amination of N-substituted 2-amidobiaryls, a technique that could potentially be adapted for synthesizing or modifying compounds such as 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate for applications in organic electronics or pharmaceuticals (Sungkyu Choi et al., 2015).
Photoredox Systems for Catalytic Modification
A study by Koike and Akita (2016) discussed the development of photoredox systems for catalytic fluoromethylation, highlighting the versatility of trifluoromethyl and difluoromethyl groups in pharmaceuticals and agrochemicals. This research underscores the potential for using photoredox catalysis to modify or synthesize compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate, thereby enhancing their reactivity or biological activity (T. Koike & M. Akita, 2016).
Carbamates in Drug Design
Ghosh and Brindisi (2015) highlighted the significant role of carbamate groups in medicinal chemistry, noting their use in drug design due to their specific interactions with biological targets. This perspective suggests that compounds like 2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate could be explored for their potential applications in creating new therapeutic agents (Arun K. Ghosh & M. Brindisi, 2015).
Safety And Hazards
The safety data sheet (SDS) for 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate is available from the supplier . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, and clothing . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-7-4-2-3-5-8(7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFVUVABONEIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
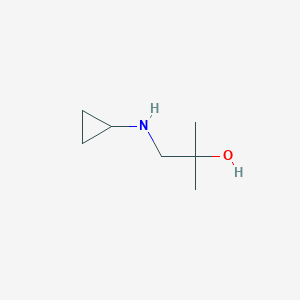
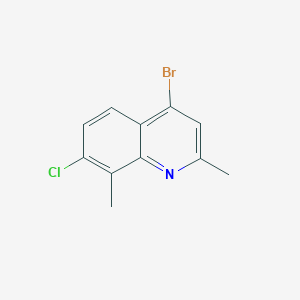
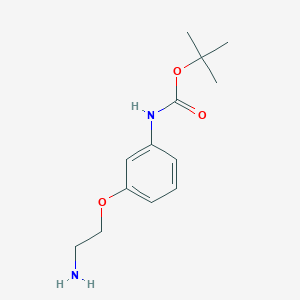
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
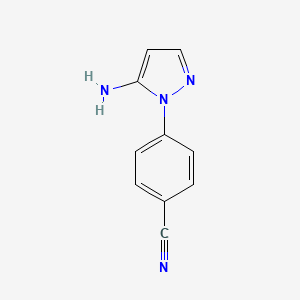
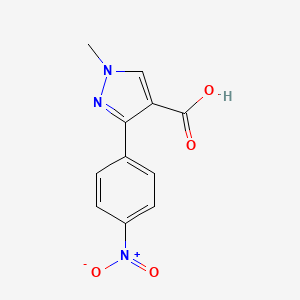
![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519212.png)
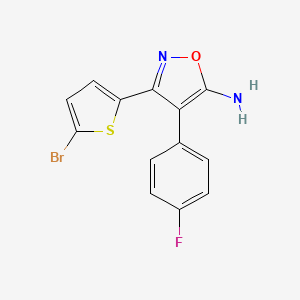
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
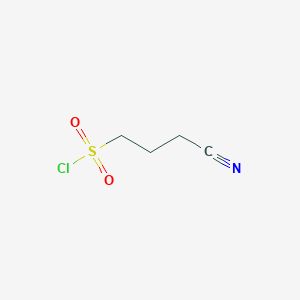
![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)
